Moderate LSD1 Inhibitory Potency: A 430-Fold Improvement Over Tranylcypromine
In a direct biochemical assay, (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine demonstrates an LSD1 IC50 of 135 nM, which represents a 430-fold increase in potency compared to the prototypical, unsubstituted phenylcyclopropylamine inhibitor tranylcypromine (TCP) [1]. While significantly less potent than advanced clinical candidates such as ORY-1001 (IC50 ≈ 18 nM) or GSK2879552 (IC50 ≈ 13-16 nM) , this intermediate potency places the compound in a distinct and therapeutically relevant activity window. This level of inhibition is sufficient for robust target engagement in cellular assays without the potential for complete pathway shutdown, which can be advantageous for mechanistic studies or for exploring LSD1 inhibition in non-oncology indications [1].
| Evidence Dimension | LSD1 inhibition (IC50) |
|---|---|
| Target Compound Data | 135 nM |
| Comparator Or Baseline | Tranylcypromine: 57,980 nM; ORY-1001: 18 nM; GSK2879552: 13-16 nM |
| Quantified Difference | 430-fold more potent than tranylcypromine; 7-8-fold less potent than clinical candidates |
| Conditions | Biochemical assay, pH 7.4, 2°C; recombinant LSD1 |
Why This Matters
This compound provides a defined, intermediate level of LSD1 inhibition—more potent than the historical standard TCP but less potent than clinical leads—making it a valuable tool for dose-response studies and for probing LSD1 biology without inducing maximal target suppression.
- [1] BindingDB. (n.d.). BDBM254601: US9469597, 2. Binding Database. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=254601 View Source
